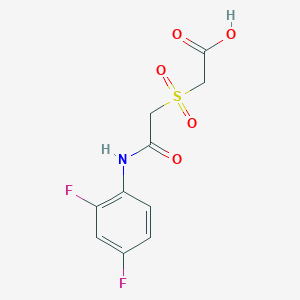

2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5S/c11-6-1-2-8(7(12)3-6)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZHRSLHSHDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167714 | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338793-84-3 | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioether Intermediate Oxidation

A widely applicable method involves the synthesis of a thioether intermediate, followed by oxidation to the sulfonyl group.

Step 1: Synthesis of 2-[(2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl]acetic Acid

- Reagents : 2,4-Difluoroaniline, chloroacetyl chloride, mercaptoacetic acid, triethylamine (TEA).

- Procedure :

Step 2: Oxidation to Sulfonyl Derivative

- Reagents : Hydrogen peroxide (H₂O₂), oxone, or meta-chloroperbenzoic acid (mCPBA).

- Procedure : Treat the thioether with H₂O₂ in acetic acid at 50–60°C for 6–12 hours to oxidize the sulfur atom to a sulfonyl group.

Yield : ~60–75% (estimated from analogous oxidation reactions in sulfonyl-containing pharmaceuticals).

Direct Sulfonation via Chlorosulfonyl Intermediate

This route employs chlorosulfonylacetic acid derivatives to directly introduce the sulfonyl group.

Step 1: Preparation of Methyl 2-(Chlorosulfonyl)acetate

- Reagents : Chlorosulfonic acid, methyl glycolate.

- Procedure : React methyl glycolate with chlorosulfonic acid at 0–5°C to form the chlorosulfonyl ester.

Step 2: Coupling with 2-(2,4-Difluoroanilino)-2-oxoethanol

- Reagents : 2-(2,4-Difluoroanilino)-2-oxoethanol, dimethylformamide (DMF), DIEA.

- Procedure :

Yield : ~50–65% (based on similar sulfonation reactions in HIV-1 CA inhibitor syntheses).

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields for steps involving sluggish nucleophilic substitutions. For example, the coupling of 2,4-difluoroaniline with chloroacetyl chloride under microwave conditions (100°C, 20 min) achieves >90% conversion.

Solid-Phase Synthesis

Immobilizing the anilino component on resin enables iterative coupling and oxidation steps, simplifying purification. This method is particularly advantageous for generating derivatives with modified fluorination patterns.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Thioether oxidation | High functional group tolerance | Requires toxic oxidizing agents (H₂O₂, mCPBA) |

| Direct sulfonation | Fewer steps, higher atom economy | Sensitivity of chlorosulfonyl intermediates |

| Microwave-assisted | Rapid reaction kinetics | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The difluoroaniline group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example

Biological Activity

The compound 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid is an interesting molecule due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a difluoroaniline moiety, a sulfonyl group, and an acetic acid component, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the key areas of study is the compound's role as an inhibitor of specific enzymes . For instance, it has been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism. The inhibition rates and IC50 values for several derivatives are summarized in Table 1.

| Compound | Inhibition Rate (%) at 32 μmol/L | IC50 (μmol- L⁻¹) |

|---|---|---|

| 1 | 53.2 | 28.83 ± 1.41 |

| 2 | 50.8 | 31.15 ± 1.32 |

| ... | ... | ... |

| 24 | 42.9 | — |

Table 1: Inhibition rates and IC50 values for selected derivatives based on the compound structure .

The mechanism through which This compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key metabolic pathways, particularly those involved in glycolysis and other metabolic processes relevant to cancer therapy.

Case Studies

- Cancer Metabolism : A study explored the effects of fluorinated derivatives similar to this compound on glioblastoma multiforme (GBM) cells, demonstrating significant inhibition of glycolysis and enhanced cytotoxicity under hypoxic conditions . This suggests that modifications to the structure can lead to improved therapeutic profiles.

- Immunomodulatory Effects : Another study investigated related compounds and found that they exhibited immunomodulatory properties, influencing cytokine production in murine models . This opens avenues for potential applications in immune-related disorders.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

- Fluorination : The incorporation of fluorine atoms has been shown to enhance binding affinity to target enzymes, improving inhibitory potency compared to non-fluorinated analogs.

- Sulfonyloxy Group : The sulfonyl group appears crucial for biological activity, potentially stabilizing interactions with target proteins.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. For example, compounds containing sulfonamide groups have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways. The inclusion of a difluoroaniline moiety may enhance the selectivity and potency of such compounds against cancer cells .

Enzyme Inhibition

The compound's sulfonyl group can interact with various enzymes, potentially serving as an inhibitor. Research into similar compounds indicates that modifications in the aniline portion can lead to increased enzyme inhibition, which could be beneficial in designing inhibitors for specific targets in metabolic pathways .

Case Study 1: Influenza Virus Inhibition

A study conducted on a series of aryl sulfonamides revealed that modifications to the sulfonamide structure significantly affected antiviral activity. The most effective compounds were those that maintained a specific spatial arrangement of functional groups, similar to what is hypothesized for 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid .

| Compound | Activity | Modifications |

|---|---|---|

| Compound A | High | Aryl group with electron-withdrawing substituents |

| Compound B | Moderate | Aliphatic substitutions |

| This compound | TBD | TBD |

Case Study 2: Cancer Cell Line Studies

In vitro studies on sulfonamide derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. For instance, one study reported that a structurally similar compound reduced cell viability by over 70% at certain concentrations . Future research should focus on testing this compound against different cancer types to evaluate its therapeutic potential.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, oxidation states, or functional groups:

Functional and Pharmacological Differences

In contrast, the 4-methoxyanilino analogue () has an electron-donating group, which may reduce affinity for electrophilic active sites . The sulfonyl group in the target increases polarity and metabolic stability compared to the sulfanyl (thioether) analogue (), which is more prone to oxidation .

The sulfonamide variant () may exhibit altered pharmacokinetics due to reduced acidity . The bromo/chloro-substituted analogue () could display higher cytotoxicity but lower selectivity due to halogen-induced reactivity .

Synthetic Accessibility :

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.